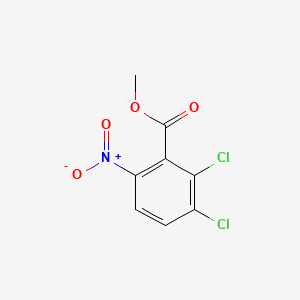

Methyl 2,3-dichloro-6-nitrobenzoate

Description

Methyl 2,3-dichloro-6-nitrobenzoate is a substituted benzoate ester featuring a methyl ester group at the carboxylic acid position, with chlorine atoms at the 2- and 3-positions and a nitro group at the 6-position of the benzene ring. The substituent pattern (chloro and nitro groups) likely confers unique electronic and steric properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name |

methyl 2,3-dichloro-6-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTXRZUNNXJKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069672 | |

| Record name | Benzoic acid, 2,3-dichloro-6-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63105-60-2 | |

| Record name | Benzoic acid, 2,3-dichloro-6-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63105-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-dichloro-6-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063105602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-dichloro-6-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,3-dichloro-6-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dichloro-6-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-dichloro-6-nitrobenzoate typically involves a multi-step process starting from a suitable benzoic acid derivative. One common method includes:

Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of methyl 2,3-dichloro-6-nitrobenzoate may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination to ensure better control over reaction conditions and yield.

Types of Reactions:

Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reducing Agents: Iron, hydrochloric acid, catalytic hydrogenation.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products:

Reduction: 2,3-dichloro-6-aminobenzoate.

Substitution: 2,3-dichloro-6-nitrobenzoate derivatives with various substituents.

Hydrolysis: 2,3-dichloro-6-nitrobenzoic acid.

Scientific Research Applications

Methyl 2,3-dichloro-6-nitrobenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Potential use in the development of new materials with specific properties.

Pharmaceutical Research: Investigated for its potential biological activity and as a precursor for drug development.

Mechanism of Action

The mechanism of action of methyl 2,3-dichloro-6-nitrobenzoate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The chlorine atoms can participate in substitution reactions, and the ester group can be hydrolyzed to release the carboxylic acid .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2,6-Dichloro-3-Nitrobenzoate (CAS 1807181-36-7)

This ethyl ester analog differs in substituent positions and ester group (ethyl vs. methyl). Key distinctions include:

- Substituent Positions: The nitro group is at the 3-position instead of 6, and chlorine occupies the 2- and 6-positions .

- Ester Group : The ethyl group may increase lipophilicity compared to methyl, impacting bioavailability or partitioning in environmental matrices.

Typical Specifications (Ethyl Analog) :

Methyl Salicylate (Table 3 in )

Methyl salicylate, a simpler methyl ester with a hydroxyl and methoxy group, serves as a benchmark for comparing ester functionality:

- Volatility : Methyl salicylate has a vapor pressure of ~0.1 mmHg at 25°C, typical for aromatic esters . Methyl 2,3-dichloro-6-nitrobenzoate, with heavier substituents, is expected to exhibit lower volatility.

- Solubility: Polar substituents (Cl, NO₂) in the target compound likely reduce water solubility compared to methyl salicylate’s ~0.1 g/L solubility .

Comparative Physicochemical Properties of Methyl Esters (Table 3 in )

While direct data for Methyl 2,3-dichloro-6-nitrobenzoate is unavailable, methyl esters generally exhibit:

Research Implications and Gaps

- Biological Activity : Chloro-nitro benzoates are often explored as enzyme inhibitors or herbicides. The methyl ester’s smaller size may enhance penetration into biological matrices compared to ethyl analogs.

- Environmental Impact : Higher molecular weight and substituent electronegativity could reduce biodegradability relative to simpler esters like methyl salicylate .

Biological Activity

Methyl 2,3-dichloro-6-nitrobenzoate is a compound of interest due to its diverse biological activities, particularly in pharmacology and toxicology. This article summarizes the compound's biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₆Cl₂N₄O₄

- Molecular Weight : 252.06 g/mol

- CAS Number : 42087-80-9

- Structure : The compound features a nitro group and two chlorine substituents on the benzene ring, which contribute to its biological activity.

Methyl 2,3-dichloro-6-nitrobenzoate exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in cancer cell proliferation and bacterial resistance.

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including multidrug-resistant organisms.

- Cytotoxic Effects : Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Research indicates that methyl 2,3-dichloro-6-nitrobenzoate possesses significant antibacterial activity. For instance, it has been tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness. The minimal inhibitory concentrations (MICs) for some bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Escherichia coli | 1–4 |

| Klebsiella pneumoniae | 1–4 |

| Enterococcus faecalis | <0.03125 |

Cytotoxicity Studies

In vitro studies have demonstrated that methyl 2,3-dichloro-6-nitrobenzoate exhibits cytotoxic effects on various cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) are presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 21.8 |

| HeLa (Cervical Cancer) | 33.7 |

| A549 (Lung Cancer) | 12.4 |

Study on Anticancer Activity

A notable study evaluated the anticancer potential of methyl 2,3-dichloro-6-nitrobenzoate using MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates.

Investigation into Antibacterial Efficacy

Another study focused on the antibacterial properties of this compound against multidrug-resistant Staphylococcus aureus. The research demonstrated that methyl 2,3-dichloro-6-nitrobenzoate effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.